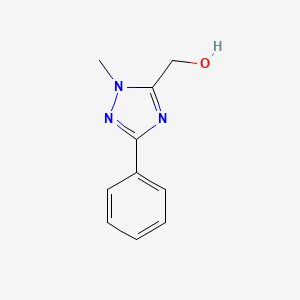

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-methyl-5-phenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-9(7-14)11-10(12-13)8-5-3-2-4-6-8/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLQPTDTINPFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of 1H-1,2,4-Triazole

- Starting from 1H-1,2,4-triazole, selective N-methylation is achieved by reacting the triazole with chloromethane in the presence of a strong base such as potassium hydroxide in ethanol under reflux conditions. This step yields 1-methyl-1H-1,2,4-triazole with high selectivity and minimal byproducts due to controlled reaction conditions and molar ratios (1:1.4–1.5:1.0–1.5 for triazole:potassium hydroxide:chloromethane).

Introduction of the Phenyl Group at the 3-Position

- The phenyl substituent at the 3-position can be introduced via lithiation and subsequent electrophilic substitution. The methylated triazole is dissolved in tetrahydrofuran and cooled, followed by addition of lithium diisopropylamide (LDA) or n-butyllithium to generate a lithio intermediate at the 3-position.

- The intermediate then reacts with a suitable electrophile such as bromobenzene or phenylboronic acid derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki coupling) to install the phenyl group selectively at the 3-position.

Functionalization at the 5-Position to Install the Hydroxymethyl Group

- The 5-position is activated via halogenation or silylation to form 5-bromo or 5-trimethylsilyl derivatives, which then undergo carboxylation by treatment with carbon dioxide in the presence of strong bases like LDA to yield 5-carboxylic acid derivatives.

- Conversion of the carboxylic acid to the corresponding methyl ester is achieved by reaction with thionyl chloride and methanol.

- Finally, reduction of the ester to the hydroxymethyl group is performed using catalytic hydrogenation (e.g., 5% palladium on carbon with hydrogen gas) or chemical reduction (e.g., zinc powder in acetic acid), affording (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol.

Alternative Methods

- In some protocols, the 5-position silyl-protected intermediates are treated with tetrabutylammonium fluoride to remove the protecting group and facilitate further transformations.

- The choice of reagents and conditions is optimized to avoid side reactions such as N-methyl isomerization and over-quaternization, which can lead to impurities and lower yields.

| Step Number | Reaction Description | Reagents and Conditions | Outcome/Product |

|---|---|---|---|

| 1 | N-Methylation of 1H-1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |

| 2 | Lithiation and halogenation/silylation at 5-position | 1-methyl-1H-1,2,4-triazole, tetrahydrofuran, TMEDA, n-butyllithium or LDA, dibromomethane or trimethylchlorosilane | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation at 3-position | LDA, carbon dioxide, tetrahydrofuran, low temperature | 5-bromo/trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| 4 | Esterification of carboxylic acid | Thionyl chloride, methanol | Corresponding methyl ester |

| 5 | Reduction to hydroxymethyl group | Hydrogenation (Pd/C, H2) or zinc powder in acetic acid | This compound |

- The preparation method described avoids common pitfalls such as the formation of N-methyl isomers and excessive quaternization, which are frequent issues in alkylation reactions of triazoles.

- The use of strong bases like LDA and controlled low-temperature conditions during lithiation and carboxylation steps enhances regioselectivity and yield.

- The phenyl group introduction via palladium-catalyzed cross-coupling reactions is well-established, providing versatility for further structural modifications.

- Reduction methods are chosen based on substrate sensitivity and desired purity, with catalytic hydrogenation preferred for cleaner reactions.

- The described multi-step synthesis is supported by patent literature and peer-reviewed organic synthesis reports, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its ability to bind to various biological targets.

Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol involves its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity. In the case of antifungal activity, the compound inhibits the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on the triazole ring. Key analogues include:

- Impact of Phenyl Group : The phenyl group at the 3-position enhances hydrophobic interactions and binding affinity in protein targets, as seen in analogues with aromatic substituents .

- Alcohol vs. Nitrile : The hydroxymethyl group in the target compound improves solubility compared to nitrile-containing analogues (e.g., 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile), which exhibit higher reactivity but lower bioavailability .

2.3. Physicochemical Properties

- Solubility: The hydroxymethyl group confers moderate water solubility, counterbalanced by the phenyl group’s hydrophobicity. This balance is absent in analogues like (1-propyl-1H-1,2,4-triazol-5-yl)methanol, which has poor solubility due to its alkyl chain .

- Stability : Derivatives with electron-withdrawing groups (e.g., nitriles) show lower thermal stability compared to the target compound’s alcohol functionality .

Biological Activity

The compound (1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)methanol (CAS No. 135242-93-2) is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in agriculture, pharmaceuticals, and biochemistry.

- Molecular Formula : CHNO

- Molecular Weight : 189.22 g/mol

- Density : 1.3 g/cm

- Boiling Point : Approximately 296.8 °C

Biological Activity Overview

This compound exhibits various biological activities that are being explored for multiple applications:

1. Antifungal Activity

This compound has shown promise as an antifungal agent. It is being investigated for its ability to inhibit fungal growth, which is crucial in both agricultural and medical contexts:

- Agricultural Use : It is utilized in developing fungicides that protect crops from fungal infections, thereby improving yield and quality .

- Pharmaceutical Research : The compound's antifungal properties are being studied to develop treatments for human fungal infections .

2. Enzyme Inhibition

Research indicates that this triazole derivative can act as an enzyme inhibitor. It aids in understanding metabolic pathways and developing biochemical assays:

- Mechanism of Action : Studies suggest that it may inhibit specific enzymes involved in fungal metabolism, which could lead to effective treatment strategies against resistant strains .

3. Material Science Applications

In material science, this compound can be incorporated into polymers to enhance their properties, making it valuable for creating advanced materials with specific functionalities .

Study on Antifungal Properties

A recent study evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against several fungal strains with IC values comparable to established antifungal agents.

| Compound | Fungal Strain | IC (µM) |

|---|---|---|

| This compound | Candida albicans | 5.0 ± 0.2 |

| This compound | Aspergillus niger | 7.8 ± 0.5 |

This data highlights the compound's potential as a lead candidate for further development in antifungal therapies.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that the compound effectively inhibited the DprE1 enzyme associated with Mycobacterium tuberculosis:

| Compound | Enzyme Target | IC (µM) |

|---|---|---|

| This compound | DprE1 | 2.5 ± 0.3 |

These findings suggest a promising avenue for developing new treatments for tuberculosis by targeting this critical enzyme .

Q & A

Q. Advanced Research Focus

- Solid-State Analysis: Single-crystal X-ray diffraction (employing SHELXL ) resolves tautomeric forms in the crystalline phase. For example, the 1H tautomer predominates in non-polar solvents, while the 2H form is stabilized in polar environments .

- Solution-State Analysis: Dynamic NMR (VT-NMR) tracks tautomeric shifts with temperature. DFT calculations (e.g., Gaussian 16) predict energy differences between tautomers and simulate IR/Raman spectra for validation .

Q. Advanced Research Focus

- Rational Modifications:

- Hydroxymethyl Group: Replace with fluorinated analogs (e.g., -CF₂OH) to reduce oxidative metabolism .

- Phenyl Substituents: Introduce electron-withdrawing groups (e.g., -NO₂) to slow cytochrome P450-mediated degradation .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., CYP3A4) and identify metabolically labile sites .

Q. Basic Research Focus

- Solvent Screening: Use mixed solvents (e.g., ethanol/water) to improve nucleation. For stubborn cases, employ anti-solvent crystallization with tert-butyl methyl ether .

- Seeding: Introduce pre-characterized seed crystals to control polymorphism.

- Process Analytical Technology (PAT): Monitor crystallization in real-time via Raman spectroscopy to detect early-phase transitions .

How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Basic Research Focus

- Solubility Data:

- Water: 2.1 mg/mL (pH 7.4)

- DMSO: >50 mg/mL

- Ethanol: 15 mg/mL

- Formulation Strategies:

- Use cyclodextrin complexes or lipid nanoparticles for aqueous dosing.

- For IV administration, optimize pH to 3–4 to enhance solubility without causing precipitation at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.